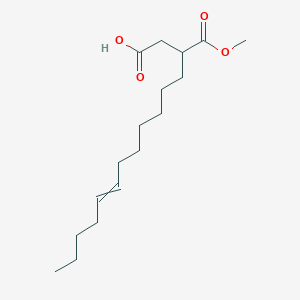
Butanedioic acid, dodecenyl-, monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, dodecenyl-, monomethyl ester is an organic compound with the molecular formula C17H30O4. It is an ester derived from butanedioic acid (succinic acid) and dodecenyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, dodecenyl-, monomethyl ester can be synthesized through the esterification reaction between butanedioic acid and dodecenyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete reaction. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, dodecenyl-, monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and dodecenyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and dodecenyl alcohol.
Reduction: Butanedioic acid and dodecenyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Butanedioic acid, dodecenyl-, monomethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanedioic acid, dodecenyl-, monomethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release butanedioic acid and dodecenyl alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, monomethyl ester:
Butanedioic acid, dimethyl ester:
Butanedioic acid, ethyl methyl ester: An ester derived from butanedioic acid, methanol, and ethanol.
Uniqueness
Butanedioic acid, dodecenyl-, monomethyl ester is unique due to its longer carbon chain (dodecenyl group), which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications in industry and research.
Properties
CAS No. |
64129-91-5 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-methoxycarbonylpentadec-10-enoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(14-16(18)19)17(20)21-2/h6-7,15H,3-5,8-14H2,1-2H3,(H,18,19) |
InChI Key |
VSPIKCBVTKGIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCC(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


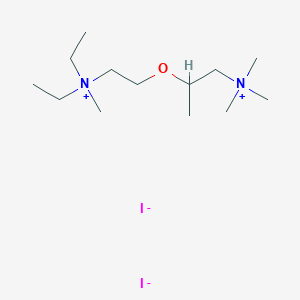

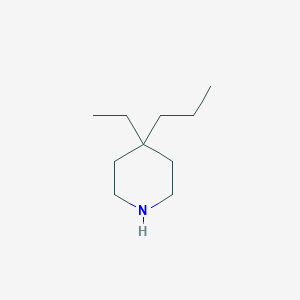


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
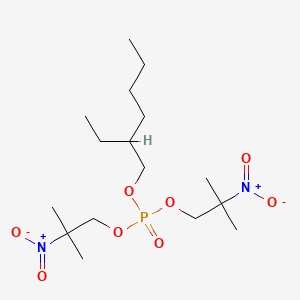
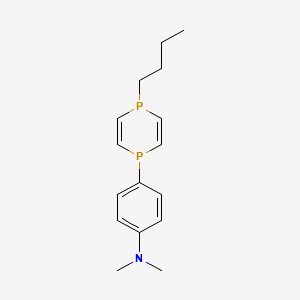

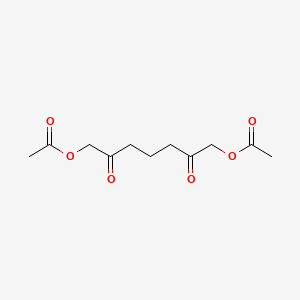
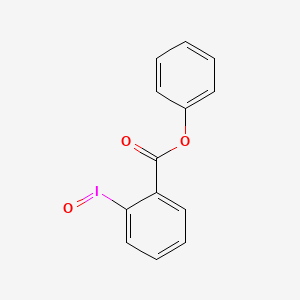

![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
